![molecular formula C14H21N3O B13220064 N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide](/img/structure/B13220064.png)
N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide is a chemical compound that features a piperidine ring attached to a phenyl group, which is further connected to an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide typically involves the following steps:
Formation of the Intermediate: The synthesis begins with the reaction of 4-aminopiperidine with a suitable aldehyde or ketone to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acetylation: The amine is then acetylated using acetic anhydride or acetyl chloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and acetamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amide or amine derivatives.
Applications De Recherche Scientifique
N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The phenyl and acetamide groups contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-aminophenyl)acetamide
- N-(4-methylpiperazin-1-yl)acetamide
- N-(4-piperidinyl)acetamide
Uniqueness
N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide is unique due to the presence of both the piperidine and phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H21N3O |
|---|---|
Poids moléculaire |
247.34 g/mol |
Nom IUPAC |
N-[4-[(4-aminopiperidin-1-yl)methyl]phenyl]acetamide |
InChI |
InChI=1S/C14H21N3O/c1-11(18)16-14-4-2-12(3-5-14)10-17-8-6-13(15)7-9-17/h2-5,13H,6-10,15H2,1H3,(H,16,18) |
Clé InChI |
AXRLGJOCQBMUAP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)CN2CCC(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


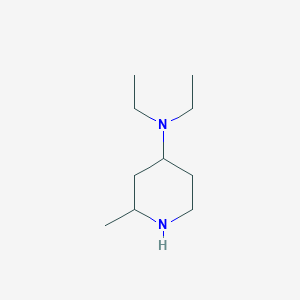


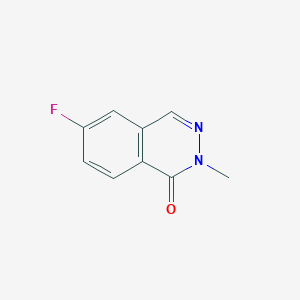
![4-[Methyl(propan-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13220033.png)
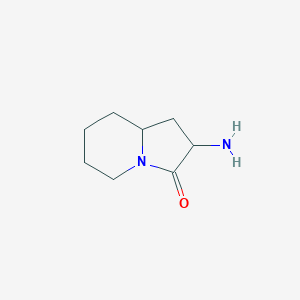
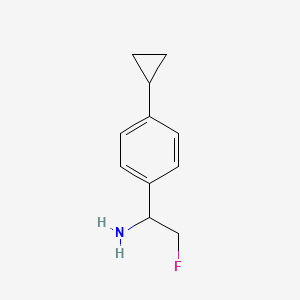

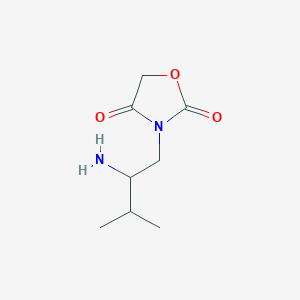
![6-Ethyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13220056.png)



![tert-Butyl (3S)-4-{5-[(tert-butoxy)carbonyl]piperidin-3-yl}-3-methylpiperazine-1-carboxylate](/img/structure/B13220085.png)
